6,7-Dibromobenzo(1,4)dioxan
Overview
Description
6,7-Dibromobenzo(1,4)dioxan is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . It belongs to the family of dioxanes, which are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms at positions 1 and 4 . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromobenzo(1,4)dioxan typically involves the bromination of benzo(1,4)dioxan. One common method is the reaction of pyrocatechol with 1,2-dibromoethane in an alkaline medium . The reaction can be carried out in aqueous alkali solutions or alcohol solutions of alkoxides, yielding the desired product in varying efficiencies . The use of glycol or glycerol in the presence of sodium or potassium carbonates can improve the yield to 60-75% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production. The compound is typically synthesized in research laboratories for specific applications rather than mass-produced.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromobenzo(1,4)dioxan undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the bromine atoms or to alter the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while oxidation with potassium permanganate can introduce carboxyl groups.
Scientific Research Applications
6,7-Dibromobenzo(1,4)dioxan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of brominated dioxanes on biological systems.
Medicine: Research into potential therapeutic applications, although it is not currently used in clinical settings.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6,7-Dibromobenzo(1,4)dioxan is not well-documented. as a brominated dioxane, it is likely to interact with biological molecules through its bromine atoms and dioxane ring. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to changes in their structure and function.
Comparison with Similar Compounds
Similar Compounds
6,7-Dichlorobenzo(1,4)dioxan: Similar in structure but with chlorine atoms instead of bromine.
6,7-Diiodobenzo(1,4)dioxan: Contains iodine atoms instead of bromine.
6,7-Difluorobenzo(1,4)dioxan: Contains fluorine atoms instead of bromine.
Uniqueness
6,7-Dibromobenzo(1,4)dioxan is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
6,7-dibromo-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJTAIEXFMURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2O1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373030 | |
Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25812-80-0 | |
Record name | 6,7-DIBROMOBENZO(1,4)DIOXAN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-Dibromobenzo(1,4)dioxan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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